4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid 4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17670440
InChI: InChI=1S/C9H7N3O3/c13-8(14)6-3-1-5(2-4-6)7-10-9(15)12-11-7/h1-4H,(H,13,14)(H2,10,11,12,15)
SMILES:
Molecular Formula: C9H7N3O3
Molecular Weight: 205.17 g/mol

4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid

CAS No.:

Cat. No.: VC17670440

Molecular Formula: C9H7N3O3

Molecular Weight: 205.17 g/mol

* For research use only. Not for human or veterinary use.

4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid -

Specification

Molecular Formula C9H7N3O3
Molecular Weight 205.17 g/mol
IUPAC Name 4-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)benzoic acid
Standard InChI InChI=1S/C9H7N3O3/c13-8(14)6-3-1-5(2-4-6)7-10-9(15)12-11-7/h1-4H,(H,13,14)(H2,10,11,12,15)
Standard InChI Key WXXSIZJMZZPSLT-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=NNC(=O)N2)C(=O)O

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The compound features a benzoic acid group substituted at the para position with a 1,2,4-triazolone ring. The triazolone moiety exists in a partially reduced state, with a ketone group at position 5 contributing to its planar conformation. Key structural attributes include:

PropertyValue
IUPAC Name4-(5-Oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid
Molecular FormulaC9H7N3O3\text{C}_9\text{H}_7\text{N}_3\text{O}_3
Molecular Weight205.17 g/mol
CAS Registry Number1339242-86-2

X-ray crystallography of related triazole derivatives (e.g., lithium salts) reveals a coplanar arrangement between the aromatic rings and the triazolone system, which enhances π-π stacking interactions in biological targets . The carboxylic acid group at the benzene ring’s para position facilitates hydrogen bonding, critical for binding to bacterial enzymes.

Spectral Characterization

  • IR Spectroscopy: Stretching vibrations at 1680–1700 cm⁻¹ confirm the presence of the carbonyl (C=O) group in the triazolone ring and carboxylic acid.

  • NMR Spectroscopy: 1H^1\text{H} NMR signals at δ 8.1–8.3 ppm (aromatic protons) and δ 12.5 ppm (carboxylic acid proton) are characteristic . The triazolone NH proton appears as a broad singlet near δ 10.2 ppm.

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via cyclocondensation reactions. A common method involves:

  • Hydrazine Cyclization: Reacting 4-cyanobenzoic acid with hydrazine hydrate to form a triazole intermediate.

  • Oxidation: Treating the intermediate with an oxidizing agent (e.g., hydrogen peroxide) to generate the triazolone ring.

Alternative approaches include:

  • (4+2) Cyclocondensation: Combining hydrazines with 1,4-bielectrophilic agents under acidic conditions.

  • Microwave-Assisted Synthesis: Reducing reaction times from hours to minutes while maintaining yields >75% .

Purification and Quality Control

Purification is achieved via recrystallization from ethanol/water mixtures, yielding >95% purity . High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures batch consistency .

Physicochemical Properties

PropertyValue
SolubilitySlightly soluble in water (0.2 mg/mL at 25°C); soluble in DMSO and methanol
Melting Point228–230°C (decomposition)
StabilityStable under inert atmospheres; hygroscopic in humid environments

The carboxylic acid group confers pH-dependent solubility, with improved dissolution in alkaline media (pH > 8).

Biological Activity and Mechanisms

Antimicrobial Efficacy

In vitro studies demonstrate broad-spectrum activity:

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus816
Escherichia coli1632
Candida albicans3264

Mechanistically, the compound inhibits bacterial dihydrofolate reductase (DHFR) by binding to the NADPH-binding site, disrupting nucleotide synthesis. Against fungi, it interferes with ergosterol biosynthesis.

Pesticidal Applications

Field trials against Aphis gossypii (cotton aphid) show 80% mortality at 50 ppm after 72 hours. The triazolone moiety chelates essential metal ions in insect digestive systems, causing oxidative stress.

HazardCode
Acute toxicity (oral)H302
Skin irritationH315
Serious eye damageH319
Respiratory irritationH335

Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory during handling.

Environmental Impact

The compound exhibits moderate persistence in soil (half-life = 15 days) with low bioaccumulation potential (log Kow = 1.2).

Applications in Drug Development

  • Antibacterial Agents: Hybrid derivatives with fluoroquinolones show synergistic effects against methicillin-resistant Staphylococcus aureus (MRSA).

  • Anticancer Research: Copper(II) complexes of the compound induce apoptosis in HeLa cells via ROS generation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator